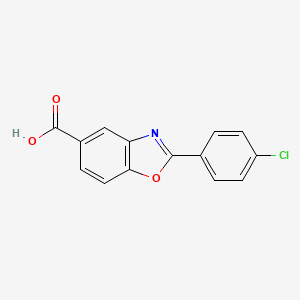

2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid

Descripción

2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound featuring a benzoxazole core substituted with a 4-chlorophenyl group at position 2 and a carboxylic acid moiety at position 3. Benzoxazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The carboxylic acid group enhances solubility and enables hydrogen bonding, making it a critical functional group for interactions in biological systems or material science applications.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-10-4-1-8(2-5-10)13-16-11-7-9(14(17)18)3-6-12(11)19-13/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPDJJDBRQSWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenylamine with salicylic acid derivatives under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed:

Oxidation: Oxidized derivatives of the benzoxazole ring.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Various substituted benzoxazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid typically involves the coupling of 4-chlorobenzaldehyde with suitable amine derivatives under controlled conditions. The resulting compound features a benzoxazole ring, which is essential for its biological activity. The presence of the chlorophenyl group enhances the compound's lipophilicity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown promising results against human prostate carcinoma cells (22Rv1), with an IC50 value of 1.54 μM , outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 2.32 μM) . This indicates its potential as an effective anticancer agent.

Case Study: Cytotoxic Evaluation

- Cell Line : 22Rv1 (human prostate carcinoma)

- IC50 Value : 1.54 μM

- Comparison : Doxorubicin IC50 = 2.32 μM

- Selectivity Index : 57.74, indicating a favorable therapeutic window.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a comparative study, it exhibited anti-inflammatory activity comparable to ibuprofen, with an IC50 value of 0.103 mM . This suggests that it may serve as a viable alternative or adjunct to existing anti-inflammatory therapies.

Table 2: Anti-inflammatory Activity Comparison

| Compound | IC50 Value (mM) |

|---|---|

| This compound | 0.103 |

| Ibuprofen | 0.101 |

Treatment of Psoriasis

In vivo studies have assessed the efficacy of this compound in treating psoriasis using an imiquimod-induced model in mice. Both topical and oral administrations were tested, revealing significant reductions in psoriasis area severity index (PASI) scores, indicating effective management of psoriatic symptoms . The compound's performance was comparable to that of established treatments like Clobetasol propionate.

Case Study: Psoriasis Treatment Efficacy

- Model : Imiquimod-induced psoriasis in mice

- Administration : Topical and oral

- Results : Significant decrease in PASI scores and histopathological improvements.

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic Acid

- Structure : Replaces the benzoxazole oxygen with a nitrogen atom, forming a benzimidazole ring.

- Molecular Weight : 272.69 g/mol (vs. 273.68 g/mol for the benzoxazole analog) .

- Key Differences: The benzimidazole ring (two nitrogen atoms) increases basicity compared to the benzoxazole (one oxygen, one nitrogen). The imidazole ring may enhance π-π stacking interactions in biological systems but reduce metabolic stability due to susceptibility to oxidation.

2-(4-Chlorophenyl)-α-methyl-5-benzoxazoleacetic Acid (Benoxaprofen)

- Structure : Features an acetic acid side chain with a methyl group at the α-position.

- Molecular Weight : ~330 g/mol (exact value varies based on salt forms).

- Pharmacology: Benoxaprofen was marketed as a non-steroidal anti-inflammatory drug (NSAID) but withdrawn due to hepatotoxicity. This highlights how structural modifications (e.g., methyl and acetic acid groups) can enhance efficacy but introduce safety concerns . Mechanism: The carboxylic acid group in both compounds mediates cyclooxygenase (COX) inhibition, but the α-methyl group in Benoxaprofen may sterically hinder enzyme binding, altering selectivity .

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl Chloride

- Structure : Replaces the benzoxazole with a benzisoxazole ring and substitutes the carboxylic acid with a carbonyl chloride.

- Key Differences :

- The carbonyl chloride group increases reactivity, making it a precursor for nucleophilic substitutions (e.g., amide or ester formation).

- Applications : Benzisoxazole derivatives are utilized in synthesizing bioactive molecules, such as antipsychotics (e.g., Risperidone), indicating divergent applications compared to the carboxylic acid derivative .

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

- Structure : Pyrazole core with multiple chlorophenyl substitutions.

- Molecular Weight : 396.63 g/mol.

- Crystallography: Intramolecular hydrogen bonds (O–H⋯O) and π-π stacking stabilize the crystal lattice, suggesting differences in solid-state behavior compared to benzoxazoles .

Actividad Biológica

2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzoxazole ring system with a carboxylic acid functional group and a chlorophenyl substituent. Its synthesis typically involves methods such as condensation reactions or functionalization strategies that allow for the introduction of various substituents on the benzoxazole moiety. For instance, one-pot synthesis strategies have been employed to streamline the production of benzoxazole derivatives, enhancing their biological activity through structural modifications .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Properties : The compound has shown promise as an anticancer agent. Research indicates that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. In vitro studies demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .

- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties. It has been evaluated against different bacterial strains, showing varying degrees of effectiveness .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can engage in ionic interactions while the benzoxazole ring facilitates binding through hydrogen bonding and hydrophobic interactions .

Table 1: Summary of Biological Activities

| Activity Type | Target Cells | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15.63 | |

| HCT-116 | 12.50 | ||

| Antimicrobial | E. coli | 20.00 | |

| S. aureus | 25.00 |

Detailed Findings

- Cytotoxicity Studies : In a comparative study, this compound exhibited cytotoxicity comparable to established anticancer drugs like doxorubicin, indicating its potential as a lead compound for further development .

- Antimicrobial Testing : The compound was tested against several bacterial strains, where it demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The results were quantified using minimum inhibitory concentration (MIC) assays .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis in cancer cells, as evidenced by elevated levels of cleaved caspase-3 and p53 expression . This suggests that the compound may induce programmed cell death pathways critical for cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors such as substituted benzoxazole intermediates. For example, a multistep approach may include:

Oxime Formation : Reacting 4-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride under alkaline conditions to generate intermediates like o-chlorobenzoxime .

Chlorination : Treating intermediates with chlorine or phosphorus pentachloride to introduce reactive groups (e.g., converting esters to acid chlorides) .

Cyclization : Condensation with carboxylic acid derivatives (e.g., ethyl acetoacetate) to form the benzoxazole core .

Key Variables : Temperature (e.g., reflux conditions), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Lewis acids) significantly impact yield. Evidence from analogous compounds shows yields ranging from 40–75% depending on purification methods .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated for related compounds (e.g., 3-(4-Chlorophenyl)-2,1-benzisoxazole derivatives, where C–Cl bond lengths were measured at 1.73–1.75 Å) .

- NMR Spectroscopy : H and C NMR can confirm substitution patterns. For instance, aromatic protons in the benzoxazole ring typically resonate at δ 7.2–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 273.04 for CHClNO) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity or binding affinity in target systems?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Chlorine vs. Fluorine : Substituting 4-Cl with 4-F (as in 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid) reduces steric hindrance but may decrease lipophilicity (logP changes by ~0.3 units) .

- Positional Effects : Para-substituted derivatives (e.g., 4-Cl) show higher metabolic stability compared to ortho-substituted analogs, as observed in cytochrome P450 assays .

- Experimental Design : Use computational docking (e.g., AutoDock Vina) to predict binding modes, followed by in vitro assays (e.g., IC measurements) to validate interactions .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) across studies?

Methodological Answer:

- Purity Analysis : Contradictions often arise from impurities. For example, a compound with a reported mp of 239–242°C (similar to 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) may require recrystallization from ethanol/water to achieve >97% purity .

- Technique Standardization : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to ensure reproducibility .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, mp 182–183°C) to identify outliers .

Q. What strategies stabilize this compound under acidic or oxidative conditions?

Methodological Answer:

- Protective Group Chemistry : Introduce dioxane rings (e.g., 1,3-dioxane-5-carboxylic acid derivatives) to shield the benzoxazole core from hydrolysis .

- pH Optimization : Maintain pH >6 in aqueous solutions to prevent decarboxylation, as shown in stability studies of related carboxylic acids .

- Lyophilization : Store the compound as a lyophilized powder under inert gas (N) to minimize oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.